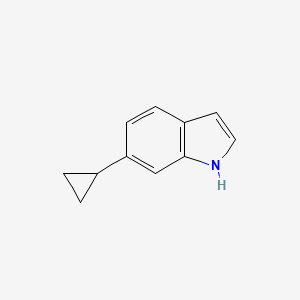
6-Cyclopropyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-1H-indole is a heterocyclic compound that features an indole core with a cyclopropyl group attached to the nitrogen atom. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclopropyl ketone under acidic conditions to form the indole ring . Another method involves the cyclization of an appropriate aniline derivative with a cyclopropyl-substituted carbonyl compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of strong acids like methanesulfonic acid and high temperatures .
化学反応の分析
Types of Reactions: 6-Cyclopropyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted indoles.
科学的研究の応用
6-Cyclopropyl-1H-indole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase and kinases, leading to anti-inflammatory and anticancer effects . The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .
類似化合物との比較
Indole: The parent compound, known for its wide range of biological activities.
1-Methylindole: Similar structure with a methyl group instead of a cyclopropyl group, used in various synthetic applications.
2-Phenylindole: Contains a phenyl group at the 2-position, known for its anticancer properties.
Uniqueness: 6-Cyclopropyl-1H-indole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the cyclopropyl group may improve the compound’s ability to cross biological membranes, increasing its bioavailability and therapeutic potential .
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
6-cyclopropyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-2-8(1)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H2 |
InChIキー |
SLKMQWLNAMYXCE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=C(C=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















